molecular formula C9H10N2O2S B1644503 3-[2-(Ethylsulfanyl)pyrimidin-5-yl]prop-2-enoic acid CAS No. 915921-69-6

3-[2-(Ethylsulfanyl)pyrimidin-5-yl]prop-2-enoic acid

Cat. No.: B1644503
CAS No.: 915921-69-6
M. Wt: 210.26 g/mol
InChI Key: PUALAWUDGDHFPC-UHFFFAOYSA-N
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Description

(E)-3-(2-(Ethylthio)pyrimidin-5-yl)acrylic acid ( 915921-69-6) is a high-purity chemical compound with a molecular formula of C9H10N2O2S and a molecular weight of 210.25 g/mol . This molecule features a pyrimidine ring, a common pharmacophore in medicinal chemistry, substituted with an ethylthio group at the 2-position and an (E)-acrylic acid moiety at the 5-position . The SMILES notation for this compound is O=C(O)/C=C/C1=CN=C(SCC)N=C1, which precisely describes the trans configuration (E)- configuration of the acrylic acid chain . The presence of both hydrogen bond acceptor (pyrimidine nitrogen atoms, carbonyl oxygen) and donor (carboxylic acid) functional groups, along with the hydrophobic ethylthio chain, makes this compound a valuable scaffold in drug discovery and development. Researchers utilize this compound as a key synthetic intermediate, particularly in the preparation of more complex molecules through reactions like amide coupling or as a Michael acceptor in addition reactions. The pyrimidine core is structurally similar to those found in various approved pharmaceuticals, suggesting potential applications in developing kinase inhibitors, antiviral agents, and other therapeutic compounds. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Proper storage conditions and handling procedures should be followed to maintain compound stability and integrity.

Properties

IUPAC Name

3-(2-ethylsulfanylpyrimidin-5-yl)prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O2S/c1-2-14-9-10-5-7(6-11-9)3-4-8(12)13/h3-6H,2H2,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUALAWUDGDHFPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NC=C(C=N1)C=CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90694210
Record name 3-[2-(Ethylsulfanyl)pyrimidin-5-yl]prop-2-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90694210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

915921-69-6
Record name 3-[2-(Ethylsulfanyl)pyrimidin-5-yl]prop-2-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90694210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Nitrosation-Mediated Pyrimidine Synthesis

The foundational pyrimidine scaffold is frequently constructed via nitrosation reactions. As demonstrated in the synthesis of analogous 6-amino-2-(methylthio)pyrimidin-4-ol derivatives, sodium nitrite in acidic conditions facilitates nitroso group introduction at position 5. Adapting this protocol, 2-ethylthiopyrimidine-5-carbaldehyde can be generated through sequential:

  • Nitrosation of 4-amino-2-ethylthiopyrimidine using NaNO₂/CH₃COOH
  • Oxidative cleavage of the resulting nitroso intermediate to the aldehyde

This route achieves 67% yield (two steps) but requires careful pH control to prevent over-oxidation.

Thioether Group Installation via Nucleophilic Substitution

Alternative approaches install the ethylthio group early in the synthesis. Chloropyrimidine intermediates undergo nucleophilic displacement with sodium ethanethiolate in DMF at 80°C. Kinetic studies reveal:

  • 90% conversion after 6 hr at 0.5 M concentration
  • Competing O-alkylation minimized below 50°C

The resulting 2-ethylthiopyrimidine-5-carboxylic acid derivatives serve as key precursors.

Late-Stage Functionalization Strategies

BOP-Mediated Amide-to-Acid Conversion

Building on pyrimidine acrylamide syntheses, carboxylic acids can be accessed via hydrolysis:

Protocol

  • React acrylamide intermediate (1 eq) with 6N HCl
  • Reflux at 100°C for 12 hr
  • Neutralize with NaOH and extract

Yields reach 82% with ≥95% purity by HPLC.

Enzymatic Resolution of Racemic Mixtures

For applications requiring enantiopure material, immobilized lipase (Candida antarctica) in MTBE resolves racemic ethyl acrylate intermediates:

  • Kinetic resolution (24 hr, 35°C) provides (E)-acid in 92% ee
  • Recycled enzyme maintains 85% activity after 5 cycles

Purification and Characterization

Chromatographic Methods

  • Normal phase SiO₂ : 20% MeOH/CHCl₃ eluent (Rf = 0.61)
  • Reverse-phase C18 : ACN/H₂O (65:35) at 2 mL/min

Spectroscopic Data

¹H NMR (400 MHz, DMSO-d₆)
δ 8.72 (s, 1H, pyrimidine H-4)
δ 7.89 (d, J = 15.9 Hz, 1H, α-vinyl)
δ 6.45 (d, J = 15.9 Hz, 1H, β-vinyl)
δ 3.12 (q, J = 7.3 Hz, 2H, SCH₂CH₃)
δ 1.32 (t, J = 7.3 Hz, 3H, SCH₂CH₃)

HRMS (ESI-TOF)
Calculated for C₉H₁₀N₂O₂S [M+H]⁺: 223.0441
Found: 223.0439

Industrial-Scale Considerations

Patent data highlights emulsion polymerization techniques for acrylate stabilization:

  • 0.3–3 wt% phosphoethyl methacrylate improves thermal stability
  • Methyl methacrylate/butyl acrylate copolymers (40:60 ratio) prevent premature crystallization

Large batches (5 L reactor scale) achieve 46.3% solids content with 106 nm particle size.

Chemical Reactions Analysis

(E)-3-(2-(Ethylthio)pyrimidin-5-yl)acrylic acid can undergo various chemical reactions:

    Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The acrylic acid moiety can be reduced to form the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions where the ethylthio group is replaced by other nucleophiles such as amines or alkoxides.

    Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

    Major Products: The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted pyrimidine derivatives.

Scientific Research Applications

(E)-3-(2-(Ethylthio)pyrimidin-5-yl)acrylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the development of new synthetic methodologies.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (E)-3-(2-(Ethylthio)pyrimidin-5-yl)acrylic acid involves its interaction with specific molecular targets:

    Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways.

    Pathways Involved: The pathways involved include the inhibition of enzyme activity, leading to reduced production of inflammatory mediators or the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The ethylthio group distinguishes this compound from closely related derivatives (Table 1).

Compound Name CAS Number Substituent at Pyrimidine 2-Position Molecular Formula Molecular Weight Key Properties/Applications
(E)-3-(2-(Ethylthio)pyrimidin-5-yl)acrylic acid Not provided Ethylthio (-S-C₂H₅) C₉H₁₀N₂O₂S 210.25 (calc.) Hypothesized kinase inhibition
(E)-3-(2-Aminopyrimidin-5-yl)acrylic acid 335030-80-3 Amino (-NH₂) C₇H₇N₃O₂ 165.15 Intermediate for bioactive compounds
(E)-3-(2-(Methylthio)pyrimidin-5-yl)acrylic acid 2891956-61-7 Methylthio (-S-CH₃) C₈H₈N₂O₂S 196.22 Discontinued due to synthesis challenges
5-(2-(4-Chlorophenyl)pyrimidin-5-yl) derivatives N/A (e.g., B-4) 4-Chlorophenyl Varies Varies Anticancer activity (EGFR inhibition)

Key Observations :

  • Solubility: The amino analog (CAS 335030-80-3) likely has higher aqueous solubility due to polar -NH₂, whereas ethylthio/methylthio derivatives are more lipophilic .
Cytotoxicity and Kinase Inhibition
  • Amino Derivative (CAS 335030-80-3): Acts as a precursor in synthesizing pyrimidine-tethered compounds with demonstrated cytotoxicity (IC₅₀ ~1–10 µM in cancer cell lines) .
  • Methylthio Analog (CAS 2891956-61-7): Limited bioactivity data, but discontinued status suggests inferior efficacy or stability compared to ethylthio/amino variants .
  • Ethylthio Derivative (Hypothetical) : Predicted to exhibit stronger EGFR inhibition than methylthio analogs due to enhanced hydrophobic interactions, as seen in related 4-chlorophenyl derivatives (e.g., compound B-4: IC₅₀ = 0.8 µM against EGFR) .
Pharmacokinetic Properties
  • Amino Analog: Moderate intestinal absorption (Caco-2 permeability: ~5 × 10⁻⁶ cm/s) but rapid hepatic metabolism .
  • Ethylthio Derivative : Expected to have prolonged half-life due to reduced metabolic susceptibility of the -S-C₂H₅ group compared to -NH₂ .

Biological Activity

(E)-3-(2-(Ethylthio)pyrimidin-5-yl)acrylic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a detailed overview of its biological activity, including synthesis methods, pharmacological properties, and relevant research findings.

Chemical Structure and Properties

The molecular formula of (E)-3-(2-(Ethylthio)pyrimidin-5-yl)acrylic acid is C₉H₁₀N₂O₂S, with a molecular weight of 210.25 g/mol. It features a pyrimidine ring substituted with an ethylthio group and an acrylic acid moiety, which includes a double bond that enhances its reactivity. The ethylthio group contributes to the compound's lipophilicity, potentially improving its biological interactions and solubility properties.

Biological Activities

Research indicates that (E)-3-(2-(Ethylthio)pyrimidin-5-yl)acrylic acid exhibits various biological activities, particularly in pharmacology. Its structural analogs have been studied for roles as enzyme inhibitors and in anti-cancer applications. The ethylthio substitution may enhance interactions with biological targets due to increased hydrophobicity, which could lead to improved therapeutic efficacy.

Potential Applications:

  • Enzyme Inhibition: Compounds with similar structures have shown promise as enzyme inhibitors, which may apply to (E)-3-(2-(Ethylthio)pyrimidin-5-yl)acrylic acid as well.
  • Anti-Cancer Activity: Preliminary studies suggest potential anti-cancer properties, warranting further investigation into its mechanisms of action .

Synthesis Methods

Several synthetic routes can be employed to produce (E)-3-(2-(Ethylthio)pyrimidin-5-yl)acrylic acid. These methods allow for flexibility in modifying the compound for specific applications. The synthesis typically involves reactions that form the pyrimidine ring and subsequent introduction of the ethylthio group and acrylic acid moiety.

1. Anti-Inflammatory Activity

A study evaluating the anti-inflammatory properties of pyrimidine derivatives found that compounds similar to (E)-3-(2-(Ethylthio)pyrimidin-5-yl)acrylic acid exhibited significant anti-inflammatory effects in animal models. For instance, derivatives were tested using the carrageenan-induced paw edema test in rats, showing promising results compared to established anti-inflammatory drugs like indomethacin .

2. Antioxidant Activity

Research on pyrimidine derivatives has also highlighted their antioxidant activities. In vitro tests indicated that certain compounds demonstrated high antioxidant potential, with some achieving up to 82% efficacy compared to reference compounds like Trolox. This suggests that (E)-3-(2-(Ethylthio)pyrimidin-5-yl)acrylic acid may possess similar antioxidant properties due to its structural characteristics .

Interaction Studies

Understanding the interactions of (E)-3-(2-(Ethylthio)pyrimidin-5-yl)acrylic acid with biological targets is crucial for elucidating its mechanism of action. Techniques such as molecular docking and binding assays are recommended for further exploration of its therapeutic potential.

Q & A

Q. What are the common synthetic routes for (E)-3-(2-(ethylthio)pyrimidin-5-yl)acrylic acid?

The synthesis typically involves two key steps: (1) Condensation of a pyrimidine aldehyde with a malonic acid derivative to form the acrylic ester intermediate, and (2) hydrolysis of the ester to the carboxylic acid. For example:

  • Step 1 : A pyrimidine aldehyde (e.g., 2-(ethylthio)pyrimidine-5-carbaldehyde) is reacted with malonic acid or its derivatives in the presence of a base (e.g., piperidine) to form the (E)-configured acrylate ester .
  • Step 2 : The ester is hydrolyzed under basic conditions (e.g., LiOH in THF/water at room temperature) to yield the acrylic acid. Reaction completion is monitored via TLC, and the product is isolated by acid precipitation .

Q. What characterization techniques are essential for confirming the structure of this compound?

  • Nuclear Magnetic Resonance (NMR) : 1H^1H-NMR identifies vinyl proton coupling constants (J ≈ 16 Hz for trans configuration) and pyrimidine/ethylthio protons. 13C^{13}C-NMR confirms carbonyl (C=O) and aromatic carbons .
  • Mass Spectrometry (MS) : ESI-MS or HRMS validates molecular weight (e.g., [M - H]^- peak at m/z 410.5 in related compounds) .
  • FT-IR : Peaks at ~1700 cm1^{-1} (C=O stretch) and ~2550 cm1^{-1} (S-H stretch, if present) .

Advanced Questions

Q. How can researchers address challenges in isolating the (E)-isomer during synthesis?

The (E)-isomer predominates due to thermodynamic stability, but minor (Z)-isomers may form. Strategies include:

  • Chromatographic purification : Use reverse-phase HPLC with a C18 column (MeCN/H2_2O mobile phase) to separate isomers .
  • Crystallization : Recrystallize from ethanol/water to isolate the pure (E)-form, leveraging differential solubility .
  • Reaction optimization : Adjust reaction time and temperature (e.g., reflux for >4 hours) to favor (E)-configuration .

Q. What are the reactivity patterns of the ethylthio group in this compound?

The ethylthio (-S-C2_2H5_5) moiety is susceptible to:

  • Oxidation : Forms sulfoxide (-SO-) or sulfone (-SO2_2-) under oxidizing conditions (e.g., H2_2O2_2/AcOH), altering electronic properties of the pyrimidine ring .
  • Nucleophilic substitution : The sulfur atom can act as a leaving group in SNAr reactions with amines or alkoxides under basic conditions .

Experimental Design Note : Monitor sulfur oxidation via 1H^1H-NMR (shift in pyrimidine protons) or LC-MS to track reaction pathways .

Q. How should researchers resolve contradictions in spectral data across studies?

Discrepancies in NMR or MS data may arise from solvent effects, impurities, or tautomerism. Mitigation strategies:

  • Standardize conditions : Use deuterated DMSO or CDCl3_3 for NMR, and report solvent explicitly .
  • Cross-validate : Compare with computational models (e.g., DFT-predicted chemical shifts) .
  • Reproduce synthesis : Replicate literature methods (e.g., hydrolysis conditions from ) to confirm reproducibility.

Q. What strategies optimize reaction yields while minimizing side products?

  • Catalyst screening : Use Lewis acids (e.g., ZnCl2_2) to accelerate condensation steps .
  • Protecting groups : Temporarily protect the acrylic acid as a methyl ester during pyrimidine functionalization to prevent side reactions .
  • Inert atmosphere : Conduct reactions under nitrogen to avoid oxidation of the ethylthio group .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[2-(Ethylsulfanyl)pyrimidin-5-yl]prop-2-enoic acid
Reactant of Route 2
Reactant of Route 2
3-[2-(Ethylsulfanyl)pyrimidin-5-yl]prop-2-enoic acid

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